molecular formula C18H15ClN2O3 B2405860 methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207039-13-1

methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2405860
CAS No.: 1207039-13-1
M. Wt: 342.78
InChI Key: JWMANKJLBPAFIE-UHFFFAOYSA-N
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Description

methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzoxazinone core, a piperazine ring, and an oxadiazole moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzoxazinone core.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and acyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-methylpiperazin-1-yl)sulfonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
  • 6-[(4-phenylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

What sets methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclohexyl group, for example, may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological applications.

This compound’s versatility and potential make it a valuable subject of study in various scientific fields. Further research and development could unlock even more applications and benefits.

Properties

IUPAC Name

methyl 4-(3-chloro-4-methoxyanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-17-8-7-11(9-13(17)19)20-15-10-16(18(22)24-2)21-14-6-4-3-5-12(14)15/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMANKJLBPAFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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